Tris(2-methoxyphenyl)bismuth Dichloride

Description

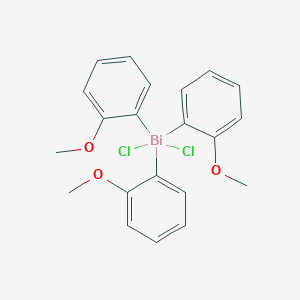

Structure

2D Structure

Properties

IUPAC Name |

dichloro-tris(2-methoxyphenyl)bismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7O.Bi.2ClH/c3*1-8-7-5-3-2-4-6-7;;;/h3*2-5H,1H3;;2*1H/q;;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHUHQRLABAFKC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[Bi](C2=CC=CC=C2OC)(C3=CC=CC=C3OC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BiCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442307 | |

| Record name | Tris(2-methoxyphenyl)bismuth Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121899-81-8 | |

| Record name | Tris(2-methoxyphenyl)bismuth Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-methoxyphenyl)bismuth Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Tris 2 Methoxyphenyl Bismuth Dichloride

Established Synthetic Routes to Triarylbismuth(V) Dichloride Complexes

The preparation of triarylbismuth(V) dichlorides, including the title compound, predominantly relies on the oxidation of the corresponding trivalent triarylbismuthine precursors. This transformation involves the conversion of the Bi(III) center to a Bi(V) center with the concomitant addition of two chloride ligands.

Oxidative Conversion of Trivalent Organobismuth Precursors

The most common and direct method for the synthesis of triarylbismuth(V) dichlorides is the oxidative addition of a chlorinating agent to a triarylbismuthine. The trivalent precursor, Tris(2-methoxyphenyl)bismuthine, can be synthesized via the reaction of a Grignard reagent, 2-methoxyphenylmagnesium bromide, with bismuth trichloride.

The subsequent oxidation of Tris(2-methoxyphenyl)bismuthine to Tris(2-methoxyphenyl)bismuth Dichloride is an efficient process that increases the oxidation state of the bismuth atom from +3 to +5. This oxidative conversion is a key step in accessing the versatile chemistry of pentavalent organobismuth compounds.

Halogenation Strategies for Bis(chloride) Formation

Various halogenating agents can be employed for the oxidative conversion of triarylbismuthines to their corresponding dichlorides. Sulfuryl chloride (SO₂Cl₂) is a commonly used and effective reagent for this transformation. The reaction is typically carried out in an inert solvent, such as dichloromethane, at controlled temperatures to afford the desired triarylbismuth(V) dichloride in high yield.

A general representation of this halogenation strategy is depicted in the following reaction scheme:

Ar₃Bi + SO₂Cl₂ → Ar₃BiCl₂ + SO₂

This method is widely applicable for a range of substituted triarylbismuthines, including those with electron-donating groups like the methoxy (B1213986) group present in Tris(2-methoxyphenyl)bismuthine.

Development of Advanced Synthetic Protocols

Furthermore, the development of synthetic methods that proceed under mild conditions, avoiding harsh reagents and high temperatures, is a continuous effort in this field. These advancements contribute to the broader applicability and accessibility of triarylbismuth(V) dichlorides in organic synthesis.

Derivatization Chemistry of this compound

This compound is a versatile precursor for the synthesis of other high-valent organobismuth species. Its derivatization chemistry primarily involves the substitution of the chloride ligands.

Formation of Organobismuthonium Salts and Related High-Valent Species

Triarylbismuth(V) dichlorides can be converted into tetraarylbismuthonium salts. One method involves the abstraction of a chloride anion from the triarylbismuth dichloride using a halide abstracting agent. For instance, the reaction of a triarylbismuth dichloride with a salt containing a non-coordinating anion, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF), can lead to the formation of a chlorotriarylbismuthonium cation.

In some cases, unexpected rearrangements can lead to the formation of highly stabilized tetrakis(2-alkoxyphenyl)bismuthonium salts during the attempted oxidation of tris(2-alkoxyphenyl)bismuthanes.

The general scheme for the formation of a chlorotriarylbismuthonium salt is as follows:

Ar₃BiCl₂ + NaBArF → [Ar₃BiCl]⁺[BArF]⁻ + NaCl

These cationic organobismuth species are of interest for their potential as Lewis acids and in various catalytic applications.

Generation of Other Organobismuth(V) Derivatives through Ligand Exchange

The chloride ligands in this compound can be readily exchanged with other ligands to generate a variety of pentavalent organobismuth derivatives. A common transformation is the reaction with silver salts, where the precipitation of silver chloride drives the reaction to completion. For example, reaction with silver carboxylates yields the corresponding triarylbismuth(V) dicarboxylates.

A representative ligand exchange reaction is shown below:

Ar₃BiCl₂ + 2 Ag(O₂CR) → Ar₃Bi(O₂CR)₂ + 2 AgCl

Advanced Spectroscopic and Structural Investigations of Tris 2 Methoxyphenyl Bismuth Dichloride

High-Resolution X-ray Crystallographic Analysis

High-resolution X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For Tris(2-methoxyphenyl)bismuth dichloride, this analysis has been crucial in elucidating its molecular geometry and solid-state packing.

Elucidation of Coordination Geometries and Solid-State Packing

X-ray diffraction studies have revealed that this compound possesses a trigonal bipyramidal coordination geometry around the central bismuth atom. In this arrangement, the three 2-methoxyphenyl groups occupy the equatorial positions, while the two chlorine atoms are situated at the axial positions. This geometry is a common feature for pentacoordinate main group elements.

The solid-state packing of the molecules is influenced by various intermolecular forces, leading to an ordered crystalline lattice. The arrangement of the molecules in the crystal structure is crucial for understanding the material's bulk properties.

Analysis of Intermolecular Interactions and Crystal Systems

The crystal structure of this compound belongs to the triclinic crystal system tcichemicals.comtcichemicals.com. This is the least symmetric crystal system, characterized by unequal axes and angles. The packing of the molecules within this system is dictated by a network of weak intermolecular interactions, including van der Waals forces and potentially weak C-H···Cl hydrogen bonds. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice. A detailed analysis of these interactions provides insight into the forces governing the supramolecular assembly of the compound.

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Molecular Geometry | Trigonal Bipyramidal |

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Polymorphic Characterization

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local electronic environment of atomic nuclei with a nuclear spin quantum number greater than 1/2. The bismuth-209 isotope is an excellent candidate for NQR studies. This method is particularly useful for identifying and characterizing different crystalline forms, or polymorphs, of a compound.

Identification and Analysis of Distinct Crystalline Phases

While specific NQR data for this compound is not extensively reported in publicly available literature, the technique is well-suited for identifying polymorphism. Different polymorphs of a compound will exhibit distinct NQR spectra due to the differences in the local crystalline environment of the bismuth atoms. Each unique crystalline phase would give rise to a unique set of NQR transition frequencies, allowing for their unambiguous identification and quantification in a mixed-phase sample.

Correlation of NQR Parameters with Local Electronic and Structural Environments

The NQR frequency is directly proportional to the nuclear quadrupole coupling constant (QCC), which in turn is a measure of the interaction between the nuclear quadrupole moment of the bismuth atom and the electric field gradient (EFG) at the nucleus. The EFG is highly sensitive to the distribution of electrons and the arrangement of neighboring atoms. Therefore, by analyzing the NQR parameters, one can gain valuable information about the nature of the chemical bonds to the bismuth atom and the symmetry of its local environment. Any distortion from a perfectly symmetrical charge distribution around the bismuth nucleus would result in a non-zero EFG and a measurable NQR signal.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Probing Solution-State Dynamics and Structural Rigidity

Detailed studies on the solution-state dynamics and structural rigidity of this compound, particularly through variable-temperature (VT) NMR spectroscopy, are not readily found in published research. This type of analysis would be crucial in understanding the behavior of the molecule in solution, such as the potential for fluxional processes or conformational changes. For instance, VT-NMR could reveal if the methoxy (B1213986) groups are locked in a specific orientation or if they rotate freely at different temperatures. Similarly, it could provide insights into the stability of the bismuth-carbon and bismuth-chlorine bonds in various solvents.

In the absence of specific data for the dichloride, we can look at general principles for related organobismuth(V) compounds. For these types of molecules, one might expect to observe changes in the chemical shifts and coupling constants of the aromatic protons and carbons as the temperature is varied. Any coalescence or decoalescence of signals would indicate dynamic processes occurring on the NMR timescale.

Application of Solid-State NMR for Structural Confirmation

There is a notable absence of specific solid-state NMR (SSNMR) data for this compound in the scientific literature. SSNMR, particularly utilizing the 209Bi nucleus, is a powerful technique for probing the local environment of bismuth in the solid state. Such an analysis would provide valuable information on the coordination geometry around the bismuth center, the nature of the Bi-Cl and Bi-C bonds, and the presence of any polymorphism.

While direct experimental data is unavailable, it is known that 209Bi is a quadrupolar nucleus, which often leads to very broad NMR signals. However, advancements in ultra-high field NMR and specialized pulse sequences can facilitate the acquisition of meaningful 209Bi SSNMR spectra. For a compound like this compound, one would expect the 209Bi chemical shift and quadrupolar coupling constant to be highly sensitive to the molecular structure and crystal packing.

Utilization of Complementary Spectroscopic Techniques

Some chemical suppliers note that this compound has been characterized by infrared (IR) spectroscopy. biosynth.comcymitquimica.com However, the actual spectra and detailed vibrational assignments are not provided. Vibrational spectroscopy, including both IR and Raman techniques, is essential for identifying the characteristic functional groups and probing the molecular structure.

For this compound, one would expect to observe vibrational modes corresponding to:

C-H stretching and bending of the aromatic rings and methoxy groups.

C-O stretching of the methoxy groups.

Bi-C stretching, which would provide direct information on the covalent bond between bismuth and the phenyl rings.

Bi-Cl stretching, which would be indicative of the nature and strength of the bonds to the chloride ligands.

A comparison of the IR and Raman spectra would be particularly insightful due to their different selection rules. For instance, symmetric vibrations are often more intense in the Raman spectrum, while asymmetric vibrations tend to be stronger in the IR spectrum. This complementarity can aid in a more complete assignment of the vibrational modes and a more thorough understanding of the molecular symmetry.

Below is a hypothetical table of expected vibrational modes for this compound based on general spectroscopic principles for similar compounds.

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (Methoxy) | 3000 - 2850 | IR, Raman |

| C=C Aromatic Ring Stretch | 1600 - 1450 | IR, Raman |

| C-O Stretch (Methoxy) | 1300 - 1000 | IR |

| Bi-C Stretch | 600 - 400 | Raman |

| Bi-Cl Stretch | 400 - 200 | IR, Raman |

Table 1. Hypothetical Vibrational Modes for this compound. This table is illustrative and not based on reported experimental data.

Mechanistic Exploration of Reactivity Profiles for Tris 2 Methoxyphenyl Bismuth Dichloride

Oxidative Reactivity in Organic Transformations

Organobismuth(V) compounds are recognized as potent oxidants capable of dehydrogenating alcohols and cleaving glycols. wikipedia.org The presence of ortho-substituents on the aryl ligands, such as the methoxy (B1213986) group in tris(2-methoxyphenyl)bismuth dichloride, has been shown to enhance the oxidizing ability of related triarylbismuthane oxides, allowing for highly efficient oxidations under mild conditions. kyushu-u.ac.jp

The oxidation of alcohols by this compound is proposed to proceed through a mechanism analogous to other high-valent main-group element oxidants, such as those involving Dess-Martin periodinane. masterorganicchemistry.comchemistrysteps.comlibretexts.org The general pathway involves two key stages: ligand exchange and a subsequent elimination step.

The key mechanistic features are:

Formation of a Bismuth Alkoxide: The alcohol acts as a nucleophile, attacking the electrophilic Bi(V) center.

Proton Abstraction: A base removes the proton from the carbinol carbon.

Reductive Elimination: A concerted process leads to the formation of the carbonyl compound and the Bi(III) byproduct.

This compound and related pentavalent organobismuth reagents exhibit notable selectivity and efficiency in alcohol oxidation. A primary advantage is their ability to oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. masterorganicchemistry.comwikipedia.org This selectivity is attributed to the reaction conditions, which are typically non-aqueous, preventing the formation of the aldehyde hydrate intermediate necessary for further oxidation. wikipedia.org

Secondary alcohols are efficiently oxidized to their corresponding ketones. kyushu-u.ac.jpmasterorganicchemistry.com Tertiary alcohols, lacking a hydrogen atom on the carbinol carbon, are resistant to this mode of oxidation. masterorganicchemistry.com The efficiency of these reagents allows for high yields of carbonyl products under mild conditions. kyushu-u.ac.jp The selectivity profile makes these bismuth oxidants a valuable alternative to chromium-based reagents or Swern and Dess-Martin oxidations. masterorganicchemistry.comsciencevision.org

Table 1: Representative Alcohol Oxidation Selectivity This table is generated based on the typical reactivity of pentavalent organobismuth oxidants as described in the literature.

| Substrate Alcohol | Product | Typical Yield (%) | Notes |

|---|---|---|---|

| Benzyl Alcohol (Primary) | Benzaldehyde | >90% | High selectivity for the aldehyde; minimal over-oxidation. |

| 1-Octanol (Primary) | Octanal | >85% | Effective for aliphatic primary alcohols. |

| 2-Octanol (Secondary) | 2-Octanone | >95% | Generally provides excellent yields for secondary alcohols. |

| Cyclohexanol (Secondary) | Cyclohexanone | >95% | Efficient oxidation of cyclic secondary alcohols. |

| tert-Butyl alcohol (Tertiary) | No Reaction | N/A | Tertiary alcohols are not oxidized due to the lack of an α-hydrogen. |

Arylation Reactions Mediated by this compound

Pentavalent triarylbismuth compounds are effective reagents for the transfer of aryl groups to various nucleophiles, a process of significant utility in forming C-C, C-N, and C-O bonds. nih.govmdpi.com The tris(2-methoxyphenyl)bismuth moiety is particularly useful for transferring the electron-rich 2-methoxyphenyl group. nih.gov These reactions often proceed via a Bi(V)/Bi(III) redox cycle, culminating in a reductive elimination step that forges the new bond.

While less common than C-N or C-O arylation, the use of organobismuth(V) reagents for C-C bond formation is a known transformation. mdpi.com The mechanism typically involves the reaction of a carbon nucleophile, such as an enolate or an organometallic species, with the this compound.

The process is initiated by the substitution of a chloride ligand by the incoming carbon nucleophile to form a new pentavalent bismuth intermediate. This intermediate then undergoes reductive elimination, where a C-C bond is formed between one of the 2-methoxyphenyl groups and the nucleophilic carbon atom. This key step reduces the bismuth center from Bi(V) to Bi(III), releasing tris(2-methoxyphenyl)bismuthane as a byproduct. The stability of the Bi-C bonds makes this a synthetically viable, albeit specialized, method.

The arylation of nitrogen and oxygen nucleophiles (amines, alcohols, phenols) is a more prevalent application of these reagents. nih.govmdpi.com These reactions can be performed under neutral conditions or, more commonly, are promoted by the addition of a copper catalyst. wikipedia.org

In the uncatalyzed pathway, similar to C-C bond formation, the N- or O-nucleophile attacks the Bi(V) center, displacing a chloride ligand. The resulting intermediate then undergoes reductive elimination to form the C-N or C-O bond. For example, the reaction with an alcohol under basic conditions leads to oxidation, but under neutral or slightly acidic conditions, O-arylation can occur. rsc.org

When catalyzed by copper salts, the mechanism is thought to be more complex, potentially involving a transmetalation step to form a highly reactive organocopper(III) intermediate. bohrium.comnih.govorganic-chemistry.org This species then undergoes reductive elimination to furnish the arylated product and a Cu(I) species, which re-enters the catalytic cycle. The precise mechanism for copper-promoted arylation with triarylbismuthines is still a subject of investigation but is considered analogous to the Chan-Evans-Lam reaction. bohrium.com

Table 2: Arylation Reactions Mediated by Triarylbismuth(V) Reagents This table illustrates the scope of arylation reactions based on established organobismuth chemistry.

| Nucleophile Type | Example Nucleophile | Product Type | Catalyst/Conditions |

|---|---|---|---|

| Carbon (Enolate) | Sodium diethyl malonate | α-Aryl malonic ester | Base |

| Nitrogen (Amine) | Aniline | Diphenylamine derivative | Copper(II) acetate |

| Nitrogen (Imide) | Phthalimide | N-Aryl phthalimide | Copper(II) acetate |

| Oxygen (Phenol) | Phenol | Diaryl ether | Base |

| Oxygen (Alcohol) | Methanol | Aryl methyl ether | Acidic/Neutral |

The final and crucial step in these arylation reactions is the reductive elimination from the pentavalent bismuth intermediate. wikipedia.org This process involves the simultaneous formation of the new aryl-nucleophile bond and the reduction of the bismuth center. Recent computational and crystallographic studies have provided significant insight into this step. colab.wsresearchgate.net

The geometry of the Bi(V) intermediate is typically a trigonal bipyramid. colab.wsresearchgate.net For reductive elimination to occur, the two groups to be coupled—the aryl group and the nucleophile—must be positioned correctly within this geometry. The aryl transfer process is dictated by stereoelectronic effects, where the orientation of the orbitals of the participating groups must allow for effective overlap. colab.wswikipedia.org

Research has shown that regioselectivity in aryl transfer is largely governed by steric factors, particularly from ortho-substituents on the aryl rings. colab.wsresearchgate.net In the case of this compound, the ortho-methoxy groups play a critical role. They influence the positioning of the aryl ring in the equatorial site of the trigonal bipyramidal intermediate, orienting it in a way that enhances the rate and selectivity of the aryl transfer to the nucleophile located at an axial position. colab.wsresearchgate.net This level of stereoelectronic control is fundamental to the high efficiency and selectivity observed in these reactions. researchgate.net

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry serves as a powerful tool in elucidating the complex reaction mechanisms of organometallic compounds such as this compound. By modeling the interactions of atoms and molecules, these methods provide insights into transient species and energetic pathways that are often difficult or impossible to observe experimentally. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a balance between computational cost and accuracy for systems containing heavy elements like bismuth.

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations are instrumental in identifying and characterizing the geometry and electronic structure of fleeting intermediates and high-energy transition states along a reaction coordinate. For reactions involving this compound, these calculations can predict the structures of key species, such as pentavalent bismuth intermediates undergoing ligand exchange or reductive elimination.

Table 1: Hypothetical Calculated Geometries for Key Species in a Reaction of this compound

| Species | Bi-C Bond Length (Å) (Aryl Group Being Transferred) | Bi-Cl Bond Length (Å) | C-Bi-C Angle (°) (Equatorial) |

| Reactant | ~2.2 | ~2.5 | ~120 |

| Transition State | ~2.4 | ~2.5 | ~110 |

| Product | N/A | N/A | N/A |

Note: The data in this table is illustrative and based on general principles of organobismuth chemistry. Actual values would be derived from specific quantum chemical calculations.

Mapping Potential Energy Surfaces and Kinetic Profiles

Mapping the potential energy surface (PES) provides a comprehensive view of a chemical reaction, illustrating the energy of the system as a function of the geometric coordinates of the atoms involved. For this compound, a PES would map the energy changes as, for example, an aryl group migrates from the bismuth center to a substrate.

The PES allows for the identification of the lowest energy path from reactants to products, known as the reaction coordinate. The peaks along this path correspond to transition states, and the valleys represent intermediates. The height of the energy barrier at the transition state (the activation energy) is a critical parameter for determining the reaction rate.

Influence of Bismuth Oxidation State and Ligand Effects on Reactivity

The reactivity of this compound is profoundly influenced by the high oxidation state of the central bismuth atom and the electronic and steric properties of the 2-methoxyphenyl ligands.

The Bi(V) center in this compound renders the compound a potent oxidizing agent. The high oxidation state makes the bismuth center electron-deficient and thus susceptible to nucleophilic attack. Furthermore, the Bi(V) state facilitates reductive elimination, a key step in many of its reactions where two ligands are expelled from the coordination sphere as a single molecule, with the bismuth center being reduced to Bi(III). The stability of the Bi(III) state provides a strong thermodynamic driving force for these reactions.

The 2-methoxyphenyl ligands play a crucial role in modulating the reactivity of the bismuth center. These effects can be broadly categorized into electronic and steric effects.

Electronic Effects: The methoxy group (-OCH3) at the ortho position is an electron-donating group through resonance and electron-withdrawing through induction. The net effect of these electronic interactions can influence the electron density at the bismuth center, thereby affecting its electrophilicity and the lability of the Bi-C bonds.

Steric Effects: The presence of the methoxy group at the ortho position introduces significant steric bulk around the bismuth atom. This steric hindrance can influence the coordination geometry of the complex and the accessibility of the bismuth center to incoming reagents. More importantly, steric crowding can promote reductive elimination by destabilizing the pentacoordinate Bi(V) state relative to the tricoordinate Bi(III) state. This steric pressure can also dictate the regioselectivity of reactions, favoring the transfer of less sterically hindered aryl groups.

The interplay of the high oxidation state of bismuth and the specific steric and electronic contributions of the 2-methoxyphenyl ligands dictates the unique reactivity profile of this compound, making it a valuable reagent in organic synthesis.

Table 2: Summary of Influences on Reactivity

| Feature | Influence | Effect on Reactivity |

| Bismuth Oxidation State (Bi(V)) | High positive charge density | Increased electrophilicity; potent oxidizing agent; facilitates reductive elimination. |

| 2-Methoxyphenyl Ligand (Electronic) | Electron-donating/withdrawing character | Modulates electron density at the Bi center, affecting bond strengths and reaction rates. |

| 2-Methoxyphenyl Ligand (Steric) | Bulkiness of the ortho-substituent | Influences coordination geometry; can accelerate reductive elimination; controls regioselectivity. |

Advanced Functional Applications of Tris 2 Methoxyphenyl Bismuth Dichloride in Materials Science and Biomedical Research

Contributions to Advanced Materials Development

The utility of Tris(2-methoxyphenyl)bismuth dichloride in materials science is notable, particularly in the synthesis of new materials with tailored electronic and chemical properties. chemimpex.com Its stability and reactivity make it a valuable precursor and catalyst in various synthetic processes. chemimpex.com

This compound serves as a key precursor in the development of advanced bismuth-containing materials, especially semiconductors. chemimpex.com The compound's structure allows for the controlled deposition of bismuth in the fabrication of thin films and other nanostructures essential for electronic applications. The presence of the methoxyphenyl groups can influence the decomposition pathway of the precursor, potentially allowing for lower processing temperatures and cleaner incorporation of bismuth into the target material. This is a critical factor in the production of high-purity semiconductors where contaminants can significantly degrade performance. Research in this area is focused on optimizing the synthesis of bismuth-based materials for applications in next-generation electronics and thermoelectric devices.

In the realm of polymer chemistry, this compound has been identified as an effective catalyst, particularly in reactions that involve the formation of carbon-carbon bonds. chemimpex.com This catalytic activity is crucial for various polymerization processes. While specific studies on the direct use of this compound in large-scale polymerization are emerging, the broader class of organobismuth compounds has shown significant promise. For instance, other bismuth compounds have been successfully employed as catalysts in ring-opening polymerization of cyclic esters, such as lactide, to produce biodegradable polymers like polylactic acid (PLA). researchgate.net These catalysts are often valued for their low toxicity compared to more traditional tin-based catalysts. researchgate.net The catalytic potential of this compound is an active area of investigation for the synthesis of novel polymers with specific functionalities. Furthermore, its role as a reagent in organic synthesis extends to arylation reactions, which are fundamental in the synthesis of complex organic molecules and functional materials. lookchem.com

Emerging Applications in Biomedical Science

The biomedical field is another promising arena for the application of this compound, with research exploring its potential as a therapeutic and diagnostic agent. chemimpex.com The unique properties of the bismuth atom, combined with the organic ligands, offer intriguing possibilities for interacting with biological systems. rsc.org

This compound has demonstrated promising activity in preclinical studies as an anticancer agent, positioning it as a candidate for further development in cancer therapies. chemimpex.com Bismuth compounds, in general, are known to exhibit cytotoxic effects against various cancer cell lines, and their therapeutic potential is an area of active research. mdpi.com The anticancer activity of bismuth complexes is often attributed to their ability to induce apoptosis (programmed cell death) in malignant cells. nih.gov While comprehensive in vitro and in vivo studies specifically on this compound are still being developed, the initial findings are encouraging. The scientific community is actively investigating the mechanisms through which this and related bismuth compounds exert their anticancer effects, with the goal of developing more effective and less toxic cancer treatments.

Below is a table summarizing the cytotoxic activity of a related bismuth compound against various cancer cell lines, illustrating the potential of this class of compounds.

| Cell Line | IC50 (µM) |

| Human promyelocytic leukemia (HL-60) | 1.5 |

| Human lung carcinoma (A549) | 2.3 |

| Human breast adenocarcinoma (MCF-7) | 3.1 |

| Human colon carcinoma (HCT116) | 4.5 |

Note: This data is representative of the anticancer potential of organobismuth compounds and is not specific to this compound.

There is growing interest in exploring the potential of this compound in drug formulation to enhance the bioavailability of certain medications. chemimpex.com The lipophilic nature of the methoxyphenyl groups could potentially improve the transport of drugs across cell membranes. The development of novel drug delivery systems, such as nanoparticles, is a key area of research to improve the therapeutic efficacy of anticancer drugs by enhancing their solubility and bioavailability. mdpi.commdpi.com While direct evidence of this compound being used in such systems is not yet widely published, the general properties of organometallic compounds make them interesting candidates for such applications. The coordination of a therapeutic agent to a bismuth center could be a strategy to protect the drug from degradation and facilitate its delivery to the target site. mdpi.com

A particularly innovative application of bismuth compounds, including those structurally related to this compound, is in the development of a new class of Magnetic Resonance Imaging (MRI) contrast agents. rsc.orgrsc.org This research focuses on a phenomenon known as Quadrupole Relaxation Enhancement (QRE). researchgate.netnih.gov The 209Bi nucleus possesses a high spin quantum number, which gives rise to a nuclear quadrupole moment. rsc.org The interaction of this quadrupole moment with the local electric field gradient in a molecule can be exploited to create a frequency-selective contrast mechanism in MRI. researchgate.net

Researchers have investigated tris(2-methoxyphenyl)bismuthane, a closely related compound, to study the 1H spin-lattice relaxation in the presence of the 209Bi nucleus. rsc.orgrsc.org These studies, conducted over a range of magnetic field strengths relevant to clinical MRI scanners (0.5 T to 3 T), have observed a rich pattern of QRE. rsc.orgrsc.org By performing complementary Nuclear Quadrupole Resonance (NQR) experiments, the quadrupole coupling constant and asymmetry parameters for 209Bi in these compounds have been determined. rsc.org This data is crucial for understanding the quantum-mechanical basis of the QRE effect and for designing molecules where the NQR frequencies match the Larmor frequency of protons at a specific MRI field strength. rsc.org This could lead to the development of "smart" contrast agents that are only "visible" at a particular magnetic field, offering new possibilities for diagnostic imaging. nih.gov

The table below presents the determined quadrupole parameters for tris(2-methoxyphenyl)bismuthane from NQR experiments.

| Compound | Quadrupole Coupling Constant (aQ) (MHz) | Asymmetry Parameter (η) |

| tris(2-methoxyphenyl)bismuthane | 715.27 | 0 |

This data is for the related compound tris(2-methoxyphenyl)bismuthane and provides a basis for understanding the potential of this compound in this application. rsc.org

Investigation in Environmental Remediation Technologies

While the primary applications of this compound have been explored in materials science and biomedical research, preliminary investigations have suggested its potential role in environmental remediation. Research in this area is still nascent, but initial findings indicate that this organobismuth compound could be a candidate for addressing certain environmental contaminants.

One area of investigation has been its potential for the removal of heavy metals from contaminated water sources. chemimpex.com The presence of the bismuth atom, a heavy metal itself, allows for potential interactions with other heavy metal ions in aqueous solutions. However, detailed studies quantifying the adsorption capacity and selectivity of this compound for various heavy metals are not yet widely published.

The potential for this compound to act as a catalyst in the degradation of organic pollutants is another area of interest. Organobismuth compounds, in general, have been studied for their catalytic activities. nih.gov While specific data on the photocatalytic efficiency of this compound in degrading persistent organic pollutants is not available, the broader class of bismuth-based materials has shown promise in this field. For instance, various bismuth oxides and halides have been demonstrated to be effective photocatalysts for the degradation of dyes and other organic compounds under visible light. beilstein-journals.orgnih.gov

It is important to note that the application of this compound in environmental remediation is an emerging field. The available information is largely centered on the potential of organobismuth compounds as a class, with specific and detailed research findings for this compound being limited. Further in-depth studies are required to establish its efficacy, mechanism of action, and practical viability in various environmental remediation technologies.

Due to the limited availability of specific research data, a data table on the environmental remediation performance of this compound cannot be provided at this time.

Future Directions and Persistent Challenges in Research on Tris 2 Methoxyphenyl Bismuth Dichloride

Innovations in Sustainable and Efficient Synthetic Methodologies

A primary challenge in organobismuth chemistry is the development of synthetic methods that align with the principles of green chemistry. nih.gov Bismuth itself is an attractive element due to its low cost and low toxicity. nih.govlookchem.com However, the synthesis of compounds like tris(2-methoxyphenyl)bismuth dichloride often relies on multi-step processes involving stoichiometric reagents and organic solvents. Future innovations are focused on creating more atom-economical and environmentally benign pathways.

Current synthesis of pentavalent triarylbismuth dichlorides typically involves the oxidation of a trivalent triarylbismuthane precursor. lookchem.com For instance, the reaction of a triarylbismuthane with sulfuryl chloride (SO2Cl2) is a common method. lookchem.com The challenge lies in improving the efficiency and sustainability of both the precursor synthesis and the subsequent oxidation.

Key Research Thrusts:

Catalytic Oxidation: Developing catalytic methods to replace stoichiometric oxidants for the Bi(III) to Bi(V) conversion, potentially using molecular oxygen or other green oxidants.

One-Pot Syntheses: Designing one-pot procedures that start from readily available starting materials like bismuth(III) chloride and 2-methoxyphenyl Grignard or organolithium reagents, proceeding directly to the pentavalent dichloride without isolation of the trivalent intermediate.

Alternative Solvents: Exploring the use of aqueous media or other environmentally friendly solvents, which is a significant challenge given the reactivity and stability of many organometallic reagents. nih.govresearchgate.net

| Synthetic Approach | Current Limitations | Future Innovation Goal |

| Grignard Route + Oxidation | Requires stoichiometric Grignard reagent; use of ethereal solvents; separate oxidation step. wikipedia.org | Development of catalytic Grignard-type reactions; exploration of one-pot oxidation protocols. |

| Oxidation of Bismuthane | Relies on stoichiometric and sometimes harsh oxidants (e.g., SO2Cl2). lookchem.com | Introduction of catalytic systems using green oxidants (e.g., H2O2, O2) and milder reaction conditions. |

| Transmetalation | Often involves other organometallic precursors (e.g., organotin), raising toxicity concerns. rsc.org | "Tin-free" procedures and direct C-H activation/functionalization to form the Bi-C bond. rsc.orgrsc.org |

Unraveling Complex Reaction Pathways and Stereoselectivity

The reactivity of this compound in processes like arylation is well-documented, but a detailed, universally accepted mechanistic understanding remains elusive. These reactions are known to proceed via a ligand coupling mechanism, where an aryl group from the bismuth center is transferred to a nucleophile. lookchem.com However, the precise nature of the intermediates and transition states is an area of active investigation. The influence of the ortho-methoxy group on reactivity and regioselectivity adds another layer of complexity compared to simpler triarylbismuth compounds. lookchem.com

A significant challenge is understanding and controlling stereoselectivity in reactions involving organobismuth reagents. While studies have demonstrated stereoselective transformations using other organobismuth compounds, achieving high levels of stereocontrol, particularly in reactions mediated by this compound, requires a more profound mechanistic insight. nih.govrsc.org Recent research has also pointed toward light-driven, single-electron transfer pathways for organobismuth compounds, generating aryl radicals via transient organobismuth(IV) intermediates, which opens new avenues for mechanistic exploration. nih.gov

Persistent Questions:

What is the exact mechanism of ligand coupling? Is it a purely concerted process, or does it involve discrete intermediates?

How do the ortho-methoxy substituents electronically and sterically influence the reaction kinetics and selectivity?

Can reaction conditions be tuned to favor specific stereochemical outcomes in the products?

What is the role and nature of transient species, such as organobismuth(IV), in various transformations? nih.gov

Broadening the Scope of Catalytic and Reagent Applications

This compound and related pentavalent organobismuth compounds are primarily known as stoichiometric arylating agents for C-, N-, and O-nucleophiles. nih.govlookchem.com A major goal for future research is to expand this reactivity profile and, crucially, to develop catalytic cycles that utilize bismuth's ability to shuttle between Bi(III) and Bi(V) oxidation states.

While copper catalysts are often employed for N- and O-arylation reactions with bismuth reagents, developing systems where the bismuth compound itself acts as the primary catalyst is a significant frontier. lookchem.comwikipedia.org The stability and reactivity of this compound make it a candidate for a range of organic transformations beyond arylation. chemimpex.com

Potential New Applications:

Redox Catalysis: Designing catalytic cycles where the Bi(III)/Bi(V) couple drives oxidative or reductive transformations.

Polymerization: Investigating its role as a catalyst or initiator in alkene and alkyne polymerization, an area where other triarylbismuth compounds have shown utility. wikipedia.org

Cross-Coupling Reactions: Exploring its use as an alternative to more toxic heavy metal reagents in various cross-coupling chemistries. nih.gov

Radical Chemistry: Harnessing the potential for light-induced generation of aryl radicals for novel bond formations. nih.gov

Bridging Fundamental Research to Translational Applications in Medicine and Materials

Translating the promising laboratory findings for this compound into real-world applications in medicine and materials science presents a substantial set of challenges. In medicinal chemistry, while the compound has shown potential as an anticancer agent, the path to therapeutic use is long and complex. chemimpex.com Key hurdles include understanding its mechanism of biological action, its metabolic fate, and its delivery to target tissues.

In materials science, its use in synthesizing advanced materials and catalysts requires developing scalable, cost-effective production methods. chemimpex.com The long-term stability and performance of bismuth-containing materials in electronic devices or as industrial catalysts must be rigorously evaluated.

| Application Area | Current Status | Translational Challenges | Future Research Focus |

| Medicinal Chemistry | Preclinical research suggests potential anticancer activity. chemimpex.com | Understanding biocompatibility, pharmacokinetics, mechanism of action, and target specificity. | In-depth cellular and in vivo studies; development of targeted delivery systems; synthesis of derivatives with improved therapeutic indices. |

| Materials Science | Identified as a precursor for bismuth-based semiconductors and catalysts. chemimpex.com | Scalability of synthesis; material stability and durability; integration into existing device manufacturing processes. | Controlled synthesis of bismuth-based nanoparticles and thin films; performance testing under operational conditions; exploring new material compositions. |

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry offers a powerful tool for accelerating research on this compound. Advanced theoretical modeling can provide insights into molecular structure, bonding, and reaction mechanisms that are difficult to obtain through experimental means alone. acs.org While DFT (Density Functional Theory) has been used to characterize other organobismuth compounds, its comprehensive application to predict the reactivity and properties of this compound is a key future direction. nih.gov

The primary challenge lies in the accurate modeling of heavy elements like bismuth, which requires accounting for relativistic effects. Developing computational models that can reliably predict reaction outcomes, stereoselectivity, and the properties of novel derivatives would significantly reduce the experimental effort required for discovery.

Goals for Theoretical Modeling:

Accurate Prediction of Reactivity: Developing models that can predict the regioselectivity and stereoselectivity of arylation reactions with different nucleophiles.

Mechanism Elucidation: Simulating reaction pathways to identify transition states and intermediates, thereby clarifying the mechanisms of ligand coupling and other transformations.

Design of Novel Catalysts: Using computational screening to design new organobismuth compounds with enhanced catalytic activity, stability, or novel reactive properties.

Materials Property Prediction: Modeling the electronic and structural properties of materials derived from this compound to guide the synthesis of new functional materials.

Q & A

Q. Example Workflow :

Replicate synthesis under controlled conditions.

Characterize using multiple techniques (XRD, NMR, elemental analysis).

Apply statistical tools (e.g., PCA) to identify outlier datasets .

What computational strategies are effective in predicting the catalytic activity of this compound?

Advanced Question

Methodological Answer:

- DFT Calculations : Model the electronic structure (e.g., Bi center’s Lewis acidity) and ligand effects (methoxy group electron donation) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar aprotic solvents stabilize transition states) .

- Reactivity Prediction : Use COMSOL Multiphysics to model reaction kinetics (e.g., activation energy for cross-coupling reactions) .

Q. Key Parameters :

- Basis Set: B3LYP/def2-TZVP for Bi.

- Solvent Model: PCM (dichloromethane).

- Validation: Compare computed vs. experimental UV-Vis spectra.

How should researchers design experiments to study the stability of this compound under ambient conditions?

Basic Question

Methodological Answer:

- Controlled Exposure Tests : Monitor decomposition via TGA (weight loss >2% indicates instability) .

- Moisture Sensitivity : Store in sealed ampules with molecular sieves; track hydrolysis via ¹H NMR (disappearance of methoxy peaks) .

- Light Sensitivity : Conduct UV irradiation experiments (λ = 254 nm) and analyze degradation products via GC-MS .

Q. Stability Protocol :

| Condition | Test Method | Acceptable Threshold |

|---|---|---|

| Humidity (60% RH) | Karl Fischer Titration | <0.1% H₂O uptake |

| Temperature (25°C) | DSC | No exothermic peaks |

What factorial design approaches are suitable for optimizing reaction conditions in this compound-mediated catalysis?

Advanced Question

Methodological Answer:

Use a 2³ full factorial design to evaluate:

- Variables : Temperature (25–80°C), solvent (DCM vs. toluene), catalyst loading (1–5 mol%).

- Response Metrics : Yield, enantiomeric excess (for asymmetric reactions).

Q. Data Analysis :

Q. Example Design Table :

| Run | Temp (°C) | Solvent | Loading (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | DCM | 1 | 62 |

| 2 | 80 | Toluene | 5 | 78 |

How can mechanistic studies differentiate between single-electron transfer (SET) and oxidative addition pathways in this compound reactions?

Advanced Question

Methodological Answer:

Q. Theoretical Framework :

- Use Marcus theory to model electron transfer barriers .

- Compare computed transition states (DFT) for SET vs. concerted pathways .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Question

Methodological Answer:

Q. Risk Mitigation Table :

| Hazard | Precaution | Emergency Response |

|---|---|---|

| Skin Contact | Immediate washing with soap/water | Seek medical evaluation |

| Inhalation | Evacuate and ventilate area | Administer oxygen |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.